molecular formula C8H13NO4 B1330129 4-Morpholin-4-yl-4-oxo-butyric acid CAS No. 67900-19-0

4-Morpholin-4-yl-4-oxo-butyric acid

Cat. No. B1330129
CAS RN: 67900-19-0
M. Wt: 187.19 g/mol
InChI Key: OJFWUNYQLGJYEO-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-4-oxo-butyric acid is a compound that belongs to the class of morpholine derivatives, which are known for their applications in medicinal chemistry and as intermediates for the synthesis of biologically active heterocyclic compounds. Morpholine is a versatile heterocycle that can be incorporated into various chemical structures to modulate their physicochemical and pharmacokinetic properties, and to introduce intellectual properties .

Synthesis Analysis

The synthesis of morpholine derivatives has been explored in several studies. For instance, a novel compound with a morpholine moiety, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Another study reported the efficient synthesis of novel morpholine amino acids, which could serve as compact modules in medicinal chemistry . Additionally, a series of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids were synthesized through the interaction of aroylpyruvic acids with morpholine, demonstrating the versatility of morpholine in chemical synthesis .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been analyzed using various spectroscopic techniques and theoretical calculations. In one study, UV, FT-IR, 1H, and 13C NMR spectroscopy were employed for structural elucidation, while DFT calculations provided insights into the electronic properties of the compound . The morpholine ring typically adopts a chair conformation, which can influence the overall geometry and reactivity of the molecule .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 5-morpholino-1,3-oxazole-4-carbonitriles reacted with hydrazine hydrate to form different products depending on the substituents present, illustrating the reactivity of the morpholine moiety in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The title compound, 4-(2-carboxyethyl)morpholin-4-ium chloride, is a hydrochloric acid salt with strong N—H⋯Cl and O—H⋯Cl hydrogen bonds stabilizing its structure . The nonlinear optical properties of morpholine derivatives have also been explored, with DFT computed total first static hyperpolarizability indicating potential as future nonlinear optical (NLO) materials . The solubility of these compounds in various solvents can vary, with some being soluble in DMSO and sparingly soluble in ethanol and benzene .

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, such as 4-Morpholin-4-yl-4-oxo-butyric acid, are used in the inhibition of the PI3K and PIKKs pathways. This application is significant due to the morpholine group's ability to form a hydrogen bonding interaction, essential in selective kinase inhibition. This makes it a potential candidate for creating selective inhibitors in cancer therapies targeting the mTORC1 and mTORC2 pathways (Hobbs et al., 2019).

Synthesis of Biologically Active Compounds

The compound is an important intermediate in synthesizing various biologically active heterocyclic compounds. Its structure, characterized by a morpholine ring and a hydrocarbon chain, is crucial in synthesizing compounds with potential biological applications, including antimicrobial and anticancer agents (Mazur et al., 2007).

DNA-PK Inhibitor Synthesis

4-Morpholin-4-yl-4-oxo-butyric acid is also utilized in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. This synthesis is significant for developing new cancer treatments, as DNA-PK plays a crucial role in the DNA damage response pathway. The compound's involvement in the synthesis of such inhibitors highlights its importance in medicinal chemistry (Aristegui et al., 2006).

Synthesis of Anticancer Drug Intermediates

It serves as an important intermediate for synthesizing small molecule anticancer drugs. This includes its use in creating derivatives with potential biological activities, emphasizing its role in the ongoing search for effective cancer treatments (Wang et al., 2016).

Degradation and Stability Studies

4-Morpholin-4-yl-4-oxo-butyric acid has been subject to degradation and stability studies, providing insights into its chemical stability under various conditions. These studies are crucial for determining the compound's suitability and stability as a pharmaceutical ingredient (Varynskyi & Kaplaushenko, 2019).

Safety And Hazards

The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWUNYQLGJYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279931
Record name 4-(Morpholin-4-yl)-4-oxobutanoic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinyl)-4-oxobutanoic acid

CAS RN

67900-19-0
Record name 67900-19-0
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Record name 4-(Morpholin-4-yl)-4-oxobutanoic acid
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Record name 4-(morpholin-4-yl)-4-oxobutanoic acid
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Synthesis routes and methods

Procedure details

In 10 ml of THF was dissolved 1.814 g (81.3 mmole) of succinic anhydride, and 7.04 ml (81.3 mmole) of morpholine was added dropwise thereto from a syringe at room temperature under a nitrogen atmosphere. After stirring the reaction mixture for 1 hour, the precipitated crystals were collected by filtration and washed with a 1:2 (by volume) mixture of ethyl acetate and hexane to obtain 14.3 g (percent yield: 94%) of crude crystals of 4-morpholino-4-oxobutyric acid.
Quantity
1.814 g
Type
reactant
Reaction Step One
Quantity
7.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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